molecular formula C17H20ClN5O2 B2879247 7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 510717-33-6

7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2879247
CAS No.: 510717-33-6
M. Wt: 361.83
InChI Key: XJFAEKIBCDUFJU-UHFFFAOYSA-N
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Description

This compound belongs to the xanthine derivative family, characterized by a purine core (positions 1–8) with substitutions at positions 1, 3, 7, and 8. The 7-position is substituted with a 4-chlorobenzyl group, while the 8-position features a propylamino moiety. The 1- and 3-positions are methylated, stabilizing the purine ring and influencing solubility and receptor binding. Such modifications are common in drug discovery to enhance pharmacokinetic properties and target selectivity .

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(propylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O2/c1-4-9-19-16-20-14-13(15(24)22(3)17(25)21(14)2)23(16)10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFAEKIBCDUFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 7 and 8

Compound Name 7-Substituent 8-Substituent Key Findings Reference
Target Compound
7-(4-chlorobenzyl)-1,3-dimethyl-8-(propylamino)-...
4-Chlorobenzyl Propylamino Unique combination for potential receptor selectivity; synthesis via nucleophilic substitution at C8 .
7-(4-Chlorobenzyl)-8-(ethylthio)-3-methyl-... 4-Chlorobenzyl Ethylthio Thioether linkage may enhance lipophilicity but reduce metabolic stability compared to amino groups .
7-(2-Chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-... 2-Chlorobenzyl 3-Hydroxypropylamino Ortho-chloro substitution reduces steric hindrance; hydroxyl group improves solubility .
7-Ethyl-1,3-dimethyl-8-(methylsulfonyl)-... Ethyl Methylsulfonyl Sulfonyl group enhances electrophilicity, potentially useful in kinase inhibition .
1,3,7-Trimethyl-8-(4-methylbenzyl)-... (73f) 4-Methylbenzyl - Methylbenzyl at C8 abolishes CNS activity but retains analgesic effects .

Physicochemical Properties

  • Solubility: Amino groups (e.g., propylamino) improve aqueous solubility relative to thioether or sulfonyl analogs, critical for oral bioavailability .

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